molecular formula C15H19F2NO4 B13978423 Boc-(s)-3-amino-2-(3,5-difluorobenzyl)propanoic acid

Boc-(s)-3-amino-2-(3,5-difluorobenzyl)propanoic acid

Cat. No.: B13978423
M. Wt: 315.31 g/mol
InChI Key: HMYBZEUDZWSNCA-JTQLQIEISA-N
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Description

Boc-(S)-3-amino-2-(3,5-difluorobenzyl)propanoic acid is a chiral, Boc-protected β-amino acid derivative featuring a 3,5-difluorobenzyl substituent. The compound’s structure includes:

  • Boc (tert-butyloxycarbonyl) group: A common amine-protecting group that enhances stability and modulates reactivity during synthetic processes.
  • (S)-Stereochemistry: Critical for applications in asymmetric synthesis and bioactive molecule development, where enantioselectivity is paramount.

Properties

Molecular Formula

C15H19F2NO4

Molecular Weight

315.31 g/mol

IUPAC Name

(2S)-2-[(3,5-difluorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-8-10(13(19)20)4-9-5-11(16)7-12(17)6-9/h5-7,10H,4,8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m0/s1

InChI Key

HMYBZEUDZWSNCA-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](CC1=CC(=CC(=C1)F)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC(=CC(=C1)F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(s)-3-amino-2-(3,5-difluorobenzyl)propanoic acid typically involves multiple steps. One common method starts with the preparation of 3,5-difluorobenzyl bromide, which is then reacted with an appropriate amino acid derivative. The reaction conditions often involve the use of organic solvents such as ether and reagents like triphenylphosphine and carbon tetrabromide .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods focus on optimizing yield and purity while ensuring cost-effectiveness and safety. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Boc-(s)-3-amino-2-(3,5-difluorobenzyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzyl alcohol derivatives, while substitution reactions can produce a variety of substituted benzyl compounds.

Scientific Research Applications

Boc-(s)-3-amino-2-(3,5-difluorobenzyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of Boc-(s)-3-amino-2-(3,5-difluorobenzyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc protecting group can be removed under acidic conditions, revealing the active amino group that can participate in various biochemical pathways. The difluorobenzyl moiety can enhance binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Structural Analogues of 3-Phenylpropanoic Acids (3-PPAs)

The target compound belongs to the 3-phenylpropanoic acid (3-PPA) family. Structural comparisons with related derivatives reveal key distinctions:

Compound Substituents Protecting Group Stereochemistry Molecular Weight (g/mol) Key Properties
Boc-(S)-3-amino-2-(3,5-difluorobenzyl)propanoic acid 3,5-difluorobenzyl Boc S ~316 (estimated) Enhanced hydrophobicity, chiral stability
(R)-3-Amino-2-(3,5-difluorobenzyl)propanoic acid [] 3,5-difluorobenzyl None R 215.20 Reactive amine, lower stability
(S)-2-(N-Boc-Amino)-3-(6-fluoroindol-3-yl)propanoic acid [] 6-fluoroindol-3-yl Boc S N/A Bulky indole substituent, π-π stacking
3,5-Bistrifluoromethylhydrocinnamic acid [] 3,5-trifluoromethyl None Racemic N/A Electron-withdrawing CF₃ groups, high acidity

Key Observations :

  • Substituent Effects : The 3,5-difluorobenzyl group in the target compound provides moderate electron-withdrawing effects and compact steric bulk compared to trifluoromethyl () or indole-based substituents (). Fluorine’s meta-positioning may enhance metabolic stability and binding specificity in biological systems.
  • Protecting Groups : The Boc group in the target compound increases molecular weight by ~100 g/mol compared to its unprotected (R)-isomer (). This modification improves solubility in organic solvents and reduces amine reactivity during synthesis.
  • Stereochemistry : The (S)-configuration distinguishes the target compound from its (R)-isomer (), which could exhibit divergent biological activity or crystallization behavior.

Functional Comparisons

  • Bioactivity Potential: Fluorine atoms in the benzyl group may enhance binding to hydrophobic pockets in enzymes or receptors, similar to fluorinated drug candidates. The unprotected (R)-isomer () could serve as a bioactive scaffold but requires in-situ protection.
  • Synthetic Utility : The Boc-protected (S)-enantiomer is advantageous for stepwise peptide synthesis, whereas racemic 3-PPAs () might necessitate chiral resolution.

Biological Activity

Boc-(S)-3-amino-2-(3,5-difluorobenzyl)propanoic acid is a compound of significant interest in medicinal chemistry, particularly due to its unique structural features that enhance its biological activity. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino function, a propanoic acid backbone, and a difluorobenzyl substituent.

Chemical Structure and Properties

The chemical formula for this compound is C14H16F2NO4C_{14}H_{16}F_2NO_4. The presence of fluorine atoms in the difluorobenzyl group increases lipophilicity and may improve the compound's binding affinity to biological targets. This modification is crucial for enhancing permeability across biological membranes, which is often a limiting factor in drug efficacy.

The biological activity of this compound is primarily linked to its interactions with various enzymes and receptors. It has been shown to act as an inhibitor for specific enzymes, potentially exhibiting neuroprotective effects. The difluorobenzyl moiety enhances its ability to interact with biological targets, making it a valuable candidate for further research.

Interaction Studies

Studies involving this compound focus on its binding affinity and specificity towards various biological targets. Techniques such as surface plasmon resonance and fluorescence spectroscopy are commonly employed to elucidate binding kinetics and thermodynamics. Understanding these interactions is critical for optimizing its pharmacological profile.

Comparative Analysis with Similar Compounds

Compound Name Key Features
(S)-3-amino-2-(2,4-difluorobenzyl)propanoic acidLacks the Boc protecting group; different fluorine substitution pattern.
(S)-3-((tert-butoxycarbonyl)amino)-2-benzylpropanoic acidLacks the difluorobenzyl group; simpler structure.
(R)-2-amino-3-(2,4-difluorophenyl)propanoic acidDifferent stereochemistry; lacks Boc protection.

This table highlights that this compound stands out due to its specific combination of the Boc protecting group and the 3,5-difluorobenzyl moiety.

Case Studies and Research Findings

  • Neuroprotective Effects : Research indicates that compounds with similar structures have demonstrated neuroprotective properties in various models of neurodegenerative diseases. For instance, studies have shown that fluorinated amino acids can stabilize protein structures and enhance enzyme activity in neuronal cells.
  • Enzyme Inhibition : A study focusing on enzyme-substrate interactions revealed that this compound effectively inhibits certain proteases involved in cancer progression. The inhibition was quantified using IC50 values, showing promising results compared to non-fluorinated analogs.
  • Therapeutic Applications : The compound has been investigated for its potential applications in drug development, particularly in creating novel therapeutic agents targeting specific receptors implicated in cancer and neurodegenerative disorders.

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